2-溴吡啶-3-磺酰氯

描述

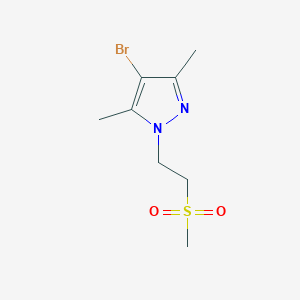

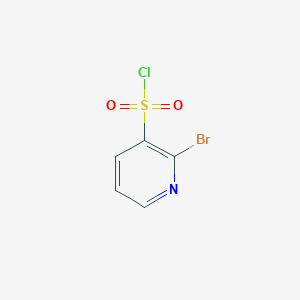

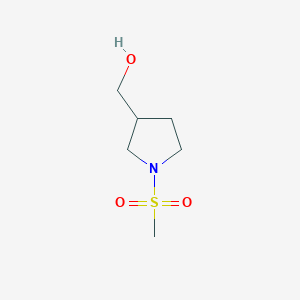

2-Bromopyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1060811-59-7 . It has a molecular weight of 256.51 and its IUPAC name is 2-bromo-3-pyridinesulfonyl chloride .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . It was synthesized from 2-amino-5-bromopyridine-3-sulfonyl chloride and triethylamine . The reaction time was 40 minutes and the yield was 41% .Molecular Structure Analysis

The InChI code for 2-Bromopyridine-3-sulfonyl chloride is 1S/C5H3BrClNO2S/c6-5-4 (11 (7,9)10)2-1-3-8-5/h1-3H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

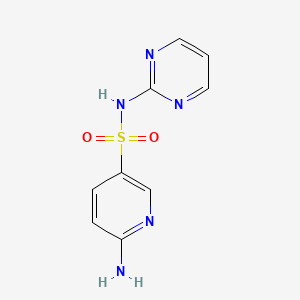

2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromopyridine-3-sulfonyl chloride include a molecular weight of 256.51 .科学研究应用

催化过程和区域选择性

铼催化的2-苯基吡啶的间位磺化展示了(芳)铼(II)络合物与磺酰氯(包括2-溴吡啶-3-磺酰氯)反应,实现非典型区域选择性的用途。该方法利用螯合辅助环金属化来引导亲电芳香取代,从而在通常不活泼的位置获得磺酮衍生物的方法(Saidi et al., 2011)。

磺酰胺的合成

铜催化的3-溴吡啶和磺酰胺的交叉偶联反应突显了溴吡啶在合成N-(3-吡啶基)-取代的二级和三级磺酰胺中的多功能性。在特定条件下,这种反应还可以成功地与2-溴吡啶偶联,促进各种磺酰胺的合成(Han, 2010)。

合成的新型催化剂

基于2,2′-联吡啶的新型双-SO3H离子液体作为合成黄色素衍生物的催化剂的引入强调了改性吡啶在催化中的作用。制备的离子液体对于在无溶剂条件下促进合成是高效的,突显了其在绿色化学应用中的潜力(Shirini等,2014)。

金属络合物的配体设计

关于以3-溴吡啶为配体的亚氧化物络合物的研究提供了有关溴吡啶在修改金属络合物催化性能中的作用的见解。这些络合物中额外的3-溴吡啶配体已被证明影响引发机制和催化行为,提供了微调催化过程的途径(Żukowska等,2013)。

制药研究

在制药研究中,与2-溴吡啶-3-磺酰氯相关的3-氨基-2-甲基吡啶衍生物已被探索为BAZ2B溴结构域配体。这项工作涉及配体的体外发现和晶体内验证,展示了溴吡啶在新药物代理开发中的重要性(Marchand et al., 2016)。

安全和危害

The safety data sheet for 2-Bromopyridine-3-sulfonyl chloride indicates that it is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and keep away from heat/sparks/open flames/hot surfaces .

作用机制

Target of Action

The primary targets of 2-Bromopyridine-3-sulfonyl chloride are organomagnesiums and organolithiums . These organometallic compounds are used in various chemical reactions, including the Suzuki–Miyaura cross-coupling .

Mode of Action

2-Bromopyridine-3-sulfonyl chloride interacts with its targets through a process known as transmetalation . This is a key step in many metal-catalyzed cross coupling reactions, where a metal-bound organic group is transferred from one metal to another .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a significant biochemical pathway affected by 2-Bromopyridine-3-sulfonyl chloride . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .

Result of Action

The molecular and cellular effects of 2-Bromopyridine-3-sulfonyl chloride’s action are primarily seen in its ability to facilitate the formation of carbon-carbon bonds . This is crucial in the synthesis of complex organic compounds.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromopyridine-3-sulfonyl chloride. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base .

属性

IUPAC Name |

2-bromopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPBDTIFSUZVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719106 | |

| Record name | 2-Bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopyridine-3-sulfonyl chloride | |

CAS RN |

1060811-59-7 | |

| Record name | 2-Bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)

![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)

![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)